5-Nitro-2-phenoxyaniline
CAS No.: 5410-98-0
Cat. No.: VC16097567
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5410-98-0 |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 5-nitro-2-phenoxyaniline |
| Standard InChI | InChI=1S/C12H10N2O3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 |
| Standard InChI Key | JLDQORDBQQXPCI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
Molecular and Crystallographic Characteristics
5-Nitro-2-phenoxyaniline (C₁₂H₁₀N₂O₃) belongs to the phenoxyaniline family, featuring two aromatic rings connected by an oxygen bridge. The nitro group at the 5-position and the amino group at the 2-position create a non-planar structure, with a dihedral angle of approximately 71.38° between the rings . This configuration, confirmed via X-ray crystallography in related compounds, influences electronic distribution and reactivity . The compound’s exact mass is 230.06900 g/mol, with a polar surface area (PSA) of 81.07 Ų and a logP value of 4.07, indicating moderate hydrophobicity .
Table 1: Physicochemical Properties of 5-Nitro-2-phenoxyaniline
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Density | 1.322 g/cm³ |
| Boiling Point | 366.6°C at 760 mmHg |
| Flash Point | 175.5°C |
| LogP | 4.07 |
| Polar Surface Area | 81.07 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-nitro-2-phenoxyaniline typically involves a multi-step process:
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Condensation: Reaction of o-chloronitrobenzene with phenol under alkaline conditions to form 2-phenoxynitrobenzene.
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Acetylation: Protection of the amine group via acetylation to prevent unwanted side reactions during nitration .
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Nitration: Introduction of the nitro group at the 5-position using a nitrating mixture (HNO₃/H₂SO₄), followed by deprotection to yield the final product .
This method ensures regioselectivity, directing the nitro group to the 5-position. Alternative routes, such as Ullmann coupling or nucleophilic aromatic substitution, have been explored but are less commonly employed due to lower yields.
Structural and Electronic Properties
Conformational Analysis
X-ray diffraction studies of analogous compounds (e.g., 4-nitro-2-phenoxyaniline) reveal a syn-periplanar (+sp) conformation at the bridging oxygen atom, with intramolecular hydrogen bonds stabilizing the structure . The nitro group’s coplanarity with the aniline ring enhances resonance effects, increasing electrophilicity at the nitro-substituted carbon . These features are critical for its reactivity in subsequent synthetic applications, such as Schiff base formation .
Applications in Pharmaceutical Synthesis
Role in NSAID Production
| Derivative | Therapeutic Use | Mechanism of Action |
|---|---|---|
| Nimesulide | Anti-inflammatory | COX-2 inhibition |
| Schiff Base Complexes | Antibacterial agents | Metal chelation |
Comparative Analysis with 4-Nitro-2-phenoxyaniline
While structurally similar, 4-nitro-2-phenoxyaniline differs in nitro group placement, resulting in distinct crystallographic and biological properties. The 4-nitro isomer exhibits a dihedral angle of 71.40° between aromatic rings, nearly identical to its 5-nitro counterpart, but demonstrates weaker COX-2 inhibition due to reduced electronic stabilization .
Future Research Directions
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Synthetic Optimization: Developing greener nitration methods to improve yield and reduce waste.
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Pharmacokinetic Studies: Investigating absorption, distribution, and toxicity profiles of derivatives.
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Targeted Drug Design: Exploiting the nitro group’s electrophilicity for covalent inhibitor development.
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